

An In-depth Technical Guide to 1-Benzyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzyl-2-pyrrolidinone**

Cat. No.: **B1346716**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzyl-2-pyrrolidinone** (CAS Number: 5291-77-0), a versatile building block in organic and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly in the realm of pharmaceutical development.

Core Properties of 1-Benzyl-2-pyrrolidinone

1-Benzyl-2-pyrrolidinone, also known as N-benzylpyrrolidin-2-one, is a colorless to pale yellow liquid.^[1] Its core structure consists of a five-membered lactam ring (pyrrolidinone) N-substituted with a benzyl group.^[1] This combination of a polar amide and a nonpolar aromatic group imparts useful solvating properties.^[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **1-Benzyl-2-pyrrolidinone**.

Identifier	Value	Source(s)
CAS Number	5291-77-0	[1] [2]
Molecular Formula	C ₁₁ H ₁₃ NO	[2]
Molecular Weight	175.23 g/mol	[2]
IUPAC Name	1-benzylpyrrolidin-2-one	[3]
Synonyms	N-Benzyl-2-pyrrolidone, 1-(Phenylmethyl)pyrrolidin-2-one	[1]
InChI Key	LVUQCTGSDJLWCE-UHFFFAOYSA-N	
SMILES	O=C1CCCN1CC2=CC=CC=C2	

Physical Property	Value	Source(s)
Appearance	Clear colorless to yellow liquid	[1] [3]
Boiling Point	76-78 °C at 0.1 mmHg	[2] [4]
Melting Point	89 °C	[2] [4]
Density	1.095 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.552	[2]
Flash Point	113 °C (235.4 °F) - closed cup	
Vapor Pressure	7.23E-05 mmHg at 25°C	[2]
Water Solubility	Slightly soluble	[1] [2]
pKa	-0.44 ± 0.20 (Predicted)	[1] [4]
Stability	Stable at room temperature in closed containers under normal storage and handling conditions.	[1]

Spectroscopic Data	Details	Source(s)
¹ H NMR	90 MHz in CDCl ₃	[1]
¹³ C NMR	In CDCl ₃	[1] [5]
Infrared (IR)	Conforms to structure (liquid film)	[1] [3]
Mass Spectrometry (MS)	Available	[1]

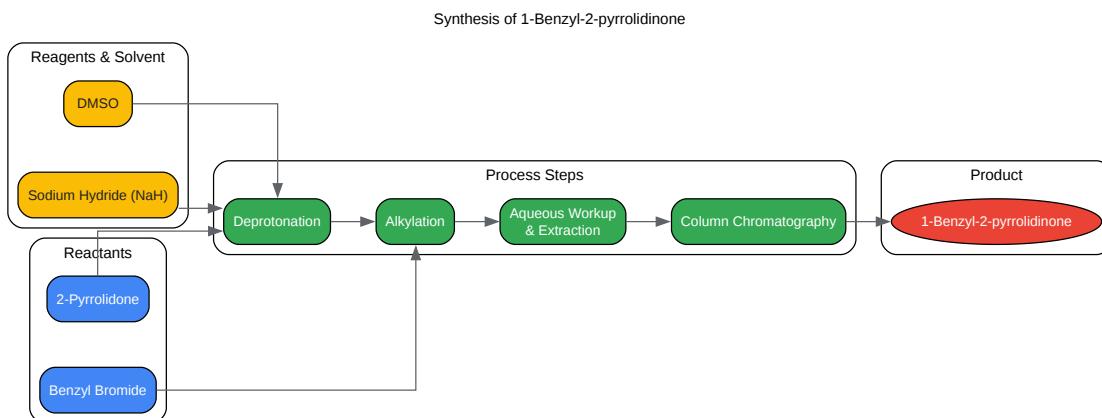
Synthesis and Reactions

1-Benzyl-2-pyrrolidinone is commonly synthesized via the N-alkylation of 2-pyrrolidone with a benzyl halide. It serves as a key intermediate in various chemical transformations, most notably in reduction reactions to produce N-benzylpyrrolidine.[\[6\]](#)[\[7\]](#)

Experimental Protocol: Synthesis of 1-Benzyl-2-pyrrolidinone

This protocol is based on the N-alkylation of 2-pyrrolidone.[\[8\]](#)

Materials:


- 2-Pyrrolidone (0.3 mol)
- Sodium hydride (50% dispersion in oil, 0.33 mol)
- Absolute dimethyl sulfoxide (DMSO, 300 mL)
- Benzyl bromide (0.33 mol)
- Ethyl acetate (500 mL)
- Water
- Magnesium sulfate
- Aluminum oxide (neutral, activity II)

- Methylene chloride
- Ethanol

Procedure:

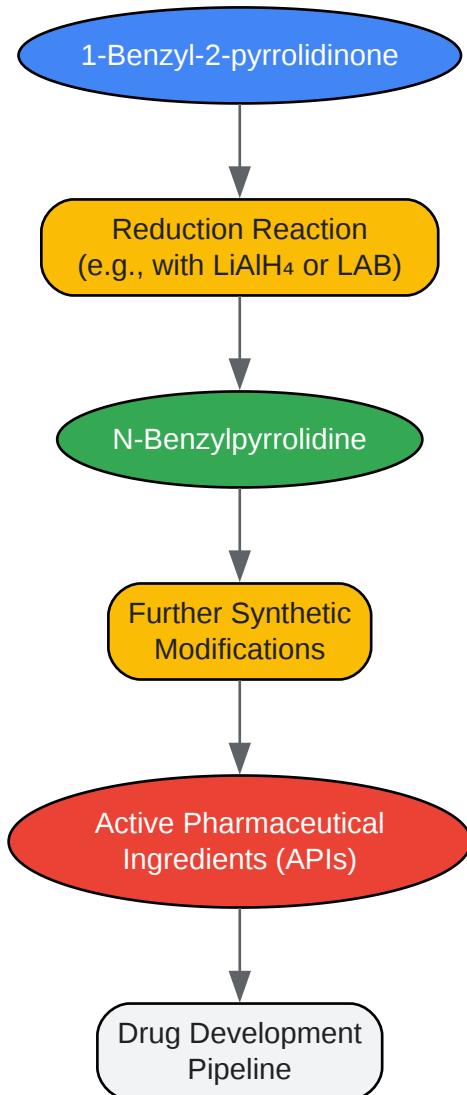
- To a solution of 25.5 g (0.3 mol) of 2-pyrrolidone in 300 mL of absolute dimethyl sulfoxide, add 14.4 g (0.33 mol) of a 50% sodium hydride dispersion in oil in batches.
- Stir the resulting mixture for 5 hours at 40-50 °C.
- Cool the mixture to 25-30 °C and add 56.4 g (0.33 mol) of benzyl bromide dropwise.
- Continue stirring for 10 hours at ambient temperature.
- Pour the reaction mixture into 500 mL of ethyl acetate and extract several times with water.
- Separate the organic phase and dry it over magnesium sulfate.
- Remove the solvent under reduced pressure (in vacuo).
- Purify the resulting residue by column chromatography on 900 g of neutral aluminum oxide (activity II) using methylene chloride with 0.1% ethanol as the eluent.

Expected Yield: 35.6 g (67.7% of theory).[\[8\]](#)

[Click to download full resolution via product page](#)

Synthesis workflow for **1-Benzyl-2-pyrrolidinone**.

Role in Drug Discovery and Development


The pyrrolidine ring is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] The γ -lactam skeleton, a key feature of **1-benzyl-2-pyrrolidinone**, is present in many biologically active molecules.[10]

1-Benzyl-2-pyrrolidinone is a valuable intermediate in the synthesis of more complex pharmaceutical molecules.[7] A primary application is its reduction to N-benzylpyrrolidine, which can then be further functionalized.[6][7] The pyrrolidine-2,5-dione ring, a related structure, is a

core fragment for compounds with anticonvulsant, antipsychotic, and antidepressant activities.

[11]

Application of 1-Benzyl-2-pyrrolidinone in Pharmaceutical Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 1-Benzyl-2-pyrrolidinone, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-Benzyl-2-pyrrolidinone CAS#: 5291-77-0 [m.chemicalbook.com]
- 5. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]
- 6. 1-Benzyl-2-pyrrolidinone | 5291-77-0 [chemicalbook.com]
- 7. nbinfo.com [nbinfo.com]
- 8. prepchem.com [prepchem.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzyl-2-pyrrolidinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346716#1-benzyl-2-pyrrolidinone-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com